molecular formula C18H25BO4 B15132386 Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

Cat. No.: B15132386
M. Wt: 316.2 g/mol
InChI Key: LPMHBKIDTMUOIB-UHFFFAOYSA-N
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Description

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a complex organic compound that features a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed cross-coupling reaction, where a halogenated naphthalene derivative reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its ability to form stable boronate esters. These esters can interact with various molecular targets, including enzymes and receptors, through reversible covalent bonding. The boronate group can also participate in the formation of carbon-carbon bonds, making it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate is unique due to its specific structural features, including the tetrahydronaphthalene core and the boronate ester group. These features confer distinct reactivity and stability, making it a versatile compound in various synthetic and research applications .

Properties

Molecular Formula

C18H25BO4

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,4-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C18H25BO4/c1-17(2)18(3,4)23-19(22-17)13-9-10-14-12(11-13)7-6-8-15(14)16(20)21-5/h9-11,15H,6-8H2,1-5H3

InChI Key

LPMHBKIDTMUOIB-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(CCC3)C(=O)OC

Origin of Product

United States

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